Evidence Item 1: Kinase Selectivity Profile – Sub-Nanomolar VEGFR2 Inhibition with Distinct Off-Target Sparing
Anlotinib dihydrochloride demonstrates a differentiated kinase inhibition profile, characterized by sub-nanomolar potency against VEGFR2 (IC50 <1 nM) and VEGFR3 (IC50 = 0.7 nM), with reduced activity against VEGFR1 (IC50 = 26.9 nM) and PDGFR-related kinases (c-Kit IC50 = 14.8 nM; PDGFRβ IC50 = 115 nM). Notably, anlotinib exhibits minimal inhibition of c-Met, c-Src, EGFR, and HER2 even at concentrations up to 2000 nM [1]. In contrast, sunitinib inhibits VEGFR2 with an IC50 of approximately 9 nM and demonstrates broader off-target kinase inhibition . Sorafenib, another comparator, shows potent inhibition of Raf-1 (IC50 = 6 nM), B-Raf (IC50 = 20 nM), and VEGFR-3 (IC50 = 22 nM), reflecting a distinct target engagement pattern that extends beyond VEGFR signaling .
| Evidence Dimension | Kinase inhibition potency (IC50) |
|---|---|
| Target Compound Data | VEGFR2: <1 nM (0.2 nM); VEGFR3: 0.7 nM; VEGFR1: 26.9 nM; c-Kit: 14.8 nM; PDGFRβ: 115 nM |
| Comparator Or Baseline | Sunitinib: VEGFR2 ~9 nM; Sorafenib: VEGFR3 = 22 nM, Raf-1 = 6 nM, B-Raf = 20 nM |
| Quantified Difference | Anlotinib VEGFR2 potency is >10-fold higher than sunitinib; anlotinib spares Raf kinases whereas sorafenib inhibits them |
| Conditions | In vitro kinase inhibition assays using recombinant kinase domains; ATP concentrations as specified in cited references |
Why This Matters
This distinct selectivity profile enables researchers to dissect VEGFR2-dependent angiogenesis pathways with reduced confounding off-target effects on Raf/MEK/ERK signaling, facilitating more precise mechanism-of-action studies compared to earlier multi-kinase inhibitors.
- [1] Xie C, Wan X, Quan H, et al. Preclinical characterization of anlotinib, a highly potent and selective vascular endothelial growth factor receptor-2 inhibitor. Cancer Sci. 2018;109(4):1207-1219. doi:10.1111/cas.13536 View Source
